1-Phenyl-1-pentyne

Stereoselective Hydrogenation Palladium Catalysis Cis-Alkene Synthesis

1-Phenyl-1-pentyne (4250-81-1) is the research-validated C5-phenyl alkyne required to reproduce published regioselectivity in GaCl3-catalyzed naphthalene synthesis. Unlike shorter-chain phenyl alkynes, it delivers 85–88% cis-alkene selectivity in Pd-montmorillonite semihydrogenation—attributed to distinct competitive adsorption kinetics. Its C5 chain optimizes solubility for Sonogashira coupling toward π-conjugated systems. Procure this exact alkyne to avoid altered transition-state geometry and isomer distributions. 98% purity; ambient shipping.

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
CAS No. 4250-81-1
Cat. No. B1581927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-pentyne
CAS4250-81-1
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC#CC1=CC=CC=C1
InChIInChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3
InChIKeyDEGIOKWPYFOHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-pentyne (CAS 4250-81-1): Sourcing the C5-Phenyl Alkyne for Regioselective Naphthalene Synthesis and Stereoselective Hydrogenation


1-Phenyl-1-pentyne (CAS 4250-81-1) is a phenylalkyl acetylene with the molecular formula C11H12 [1]. As a liquid internal alkyne (density ~0.903 g/mL, boiling point 213–215 °C) , it serves as a versatile building block in organic synthesis. Its primary documented differentiators lie in two niche applications: (1) highly regioselective gallium(III) chloride-catalyzed alkyne–aldehyde coupling to form polysubstituted naphthalene derivatives [2], and (2) stereoselective hydrogenation over Pd catalysts, where it achieves cis-alkene selectivities of 85–88% under optimized conditions [3]. These specific, validated uses distinguish it from more generic or shorter-chain phenyl alkynes and justify its selection for targeted research programs.

Procurement Risk Alert: Why 1-Phenyl-1-pentyne Cannot Be Casually Replaced by 1-Phenyl-1-propyne or 1-Phenyl-1-butyne


In phenyl alkyl acetylenes, the length of the alkyl chain (C1, C3, C5) is not a trivial variable; it directly dictates physical properties, reaction kinetics, and stereochemical outcomes . For example, competitive hydrogenation studies of phenyl alkyl acetylene mixtures over Pd/MCM-41 catalysts reveal that 1-phenyl-1-pentyne displays a higher single-activity rate than when in a mixture with 1-phenyl-1-propyne, a phenomenon attributed to competitive adsorption and distinct kinetic regimes [1]. Furthermore, the NMR-derived conformational behavior and internal rotational barriers differ measurably between 1-phenyl-1-pentyne and 1-phenyl-1-butyne, affecting their behavior in structure-sensitive applications [2]. Substituting a shorter-chain analog without experimental validation risks altering regioselectivity in naphthalene syntheses, shifting hydrogenation stereoselectivity, and introducing uncharacterized physical handling challenges. The evidence below quantifies these critical differences.

Technical Evidence: Quantitative Differentiation of 1-Phenyl-1-pentyne (CAS 4250-81-1) Against Its Closest Analogs


Cis-Stereoselectivity in Heterogeneous Hydrogenation: 85–88% cis-Alkene Yield Achieved with Pd-Montmorillonite Catalysts

In the liquid-phase hydrogenation of 1-phenyl-1-pentyne over low-loaded Pd-montmorillonite catalysts, cis-stereoselectivities of 85–88% were observed in THF when the reaction time was limited to ≤90 minutes [1]. Under these conditions, high conversions were obtained with minimal overhydrogenation. The activity of these Pd-montmorillonite catalysts was substantially higher than that of the standard Lindlar Pd catalyst, allowing for a considerably lower catalyst loading to achieve comparable performance [1].

Stereoselective Hydrogenation Palladium Catalysis Cis-Alkene Synthesis

Competitive Hydrogenation Kinetics: 1-Phenyl-1-pentyne Exhibits Higher Single-Component Activity vs. Its Mixture with 1-Phenyl-1-propyne

A comparative study of Pd/MCM-41 and Pd/SiO₂ catalysts examined competitive hydrogenation in the 1-phenyl-1-pentyne/1-phenyl-1-propyne couple [1]. While the presence of 1-phenyl-1-propyne caused a rate enhancement for the shorter-chain alkyne, the single-activity of 1-phenyl-1-pentyne was found to be higher than its activity in the mixture, with hydrogenation of 1-phenyl-1-propyne being thermodynamically favored in the competitive environment [1]. This demonstrates that the C5-phenyl alkyne does not follow simple additive kinetic behavior in mixtures.

Competitive Hydrogenation Kinetic Analysis Phenyl Alkyl Acetylenes

Conformational Analysis via NMR: Quantified Internal Rotational Barrier (0.5 ± 0.1 kJ/mol) Differentiates C5 from C4 Chain Conformers

Proton NMR studies of 1-phenyl-1-butyne and 1-phenyl-1-pentyne in CS₂/C₆D₁₂ and acetone-d₆ allowed determination of the twofold barrier to internal rotation around the Csp²–Csp³ bond [1]. For 1-phenyl-1-pentyne, the barrier was measured as 0.5 ± 0.1 kJ/mol, with the perpendicular conformer being the most stable [1]. This quantitative barrier provides a direct physical basis for understanding the molecule's solution-state dynamics and serves as a sensitive probe of subtle structural differences between homologs.

NMR Spectroscopy Conformational Analysis Internal Rotation Barrier

Physical Property Differentiation: Boiling Point and Density Trends Across the Phenyl Alkyne Series

While not a reactivity metric, the distinct physical properties of 1-phenyl-1-pentyne impact both handling and purification. As shown by vendor and database compilations , the boiling point increases systematically with alkyl chain length: 1-phenyl-1-propyne (C9H8) boils at ~181–185 °C, 1-phenyl-1-butyne (C10H10) at ~201–203 °C, and 1-phenyl-1-pentyne (C11H12) at 213–215 °C . Density decreases slightly with chain length (0.928 g/mL for C9, 0.916 g/mL for C10, 0.903 g/mL for C11) .

Thermophysical Properties Boiling Point Density

Evidence-Based Applications: Where 1-Phenyl-1-pentyne (CAS 4250-81-1) Delivers Documented Value


Synthesis of Polysubstituted Naphthalene Derivatives via GaCl₃-Catalyzed Alkyne–Aldehyde Coupling

1-Phenyl-1-pentyne is a key substrate in a highly regioselective, gallium trichloride-catalyzed coupling with aldehydes to yield polysubstituted naphthalene frameworks [1]. This methodology, reported in Angewandte Chemie, leverages the specific steric and electronic profile of the C5-phenyl alkyne to direct regiochemistry. The resulting naphthalene derivatives are valuable in medicinal chemistry and materials science. Procuring this exact alkyne is essential to reproduce the published regioselectivity; shorter-chain analogs may alter the transition-state geometry and lead to different isomer distributions. [1]

Stereoselective Hydrogenation to cis-Alkenes Using Pd-Montmorillonite Catalysts

Researchers requiring high cis-selectivity (85–88%) in the semihydrogenation of an internal alkyne can utilize 1-phenyl-1-pentyne with low-loaded Pd-montmorillonite catalysts [2]. This system offers a practical advantage over traditional Lindlar catalysts due to its substantially higher activity, reducing catalyst mass and potentially simplifying work-up. This application is particularly relevant for the preparation of cis-configured building blocks in natural product total synthesis and the development of bioactive small molecules. [2]

Sonogashira Cross-Coupling for Extended π-Conjugated Systems

As a terminal alkyne equivalent, 1-phenyl-1-pentyne participates in Sonogashira cross-coupling reactions with aryl halides to form substituted alkynes . This provides a straightforward route to extended π-conjugated systems, which are of interest in organic electronics (OLEDs, OFETs), fluorescent probes, and liquid crystal research. The C5 alkyl chain imparts sufficient solubility for solution-phase processing while retaining the alkyne's synthetic versatility.

Quantitative One-Step Synthesis Under Adapted Vilsmeier Conditions

A recent protocol demonstrates that 1-phenyl-1-pentyne can be synthesized in quantitative yield in a single step using adapted Vilsmeier conditions [3]. This efficient, scalable method ensures a reliable and cost-effective supply chain for researchers who require large quantities or wish to prepare the compound in-house with high purity. The publication provides full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman), enabling rigorous quality control. [3]

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